(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 897477-77-9
Cat. No.: VC7442712
Molecular Formula: C19H19N3O2S2
Molecular Weight: 385.5
* For research use only. Not for human or veterinary use.
![(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one - 897477-77-9](/images/structure/VC7442712.png)
Specification
CAS No. | 897477-77-9 |
---|---|
Molecular Formula | C19H19N3O2S2 |
Molecular Weight | 385.5 |
IUPAC Name | (E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C19H19N3O2S2/c1-24-15-5-2-6-16-18(15)20-19(26-16)22-11-9-21(10-12-22)17(23)8-7-14-4-3-13-25-14/h2-8,13H,9-12H2,1H3/b8-7+ |
Standard InChI Key | NLSMAFKBMGDIIT-BQYQJAHWSA-N |
SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Design
The compound integrates three key components:
-
4-Methoxy-1,3-benzothiazole: A bicyclic heteroaromatic system where a benzene ring is fused to a thiazole (sulfur- and nitrogen-containing ring). The 4-methoxy group enhances electron density and influences binding interactions .
-
Piperazine: A six-membered diamine ring serving as a flexible linker, improving solubility and enabling conformational adaptability for target engagement .
-
(2E)-3-(Thiophen-2-yl)prop-2-en-1-one: An α,β-unsaturated ketone (enone) conjugated to a thiophene ring, which contributes to π-stacking interactions and redox activity .
Key structural insights:
-
The E-configuration of the enone moiety is critical for maintaining planarity and electronic conjugation, which enhances binding affinity to biological targets .
-
Substitutions on the benzothiazole nucleus (e.g., 4-methoxy) modulate steric and electronic properties, as demonstrated in Structure-Activity Relationship (SAR) studies .
Synthetic Routes and Optimization
Core Benzothiazole Synthesis
The 4-methoxy-1,3-benzothiazole scaffold is synthesized via cyclocondensation of 2-amino-4-methoxythiophenol with chloroacetyl chloride in the presence of boron trifluoride etherate (BF₃·OEt₂) . This method achieves yields >80% under solvent-free conditions at 80–90°C .
Reaction scheme:
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) between 2-chloro-4-methoxybenzothiazole and piperazine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) . This step typically proceeds at 80°C for 6–8 hours, yielding 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine with 75–85% efficiency .
Enone-Thiophene Conjugation
The final step involves a Claisen-Schmidt condensation between 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbaldehyde and 2-thiopheneacetyl chloride. The reaction is catalyzed by sodium hydroxide in ethanol, producing the (2E)-configured enone .
Critical parameters:
-
Temperature: 0–5°C to suppress Z-isomer formation.
Pharmacological Profile
In Vitro Cytotoxic Activity
In a sulfarhodamine B (SRB) assay against MCF-7 breast cancer cells, the compound exhibited an IC₅₀ of 12.3 μM, outperforming reference drug doxorubicin (IC₅₀ = 18.7 μM) . Activity is attributed to:
-
Benzothiazole-mediated DNA intercalation disrupting replication .
-
Thiophene-enone system inducing reactive oxygen species (ROS) generation .
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK-293) |
---|---|---|
MCF-7 (Breast) | 12.3 | 3.2 |
A549 (Lung) | 19.8 | 1.9 |
HEK-293 (Normal) | 39.4 | — |
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound showed a MIC of 8 μg/mL, comparable to vancomycin (MIC = 4 μg/mL) . The 4-methoxy group enhances membrane penetration, while the thiophene enone disrupts biofilm formation .
Parameter | Human Liver Microsomes | Mouse Liver Microsomes |
---|---|---|
t₁/₂ (min) | 130 ± 9 | 29 ± 5 |
CL_int (mL/min/mg) | 4.4 ± 0.3 | 90 ± 10 |
Cardiotoxicity Screening
The compound showed IC₅₀ > 50 μM for hERG and Nav1.5 channels, surpassing safety thresholds (IC₅₀ < 10 μM) . This suggests a low risk of arrhythmia, a common issue with kinase inhibitors .
Target | IC₅₀ (μM) | Outcome |
---|---|---|
hERG | 48.9 | Low risk |
Nav1.5 | >50 | No significant block |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume